molecular formula C8H11NS B171159 5-Propan-2-yl-1H-pyridine-2-thione CAS No. 197448-76-3

5-Propan-2-yl-1H-pyridine-2-thione

Cat. No.: B171159
CAS No.: 197448-76-3
M. Wt: 153.25 g/mol
InChI Key: WJGKONQJLIXNHZ-UHFFFAOYSA-N
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Description

5-Propan-2-yl-1H-pyridine-2-thione (CAS 197448-76-3) is a pyridine derivative characterized by a thione (C=S) group at position 2 and an isopropyl (propan-2-yl) substituent at position 5 . The thione moiety imparts a distinct electronic and reactivity profile, making this compound a relevant scaffold in coordination chemistry and pharmaceutical research . Pyridine derivatives, and pyridine-2-thiones in particular, are widely studied for their diverse biological activities, including potential antimicrobial and anticancer applications, as well as uses in agrochemicals . In research settings, pyridine-2-thiones can undergo various reactions, such as dimerization to form disulfides, alkylation to form sulfides, and oxidation to sulfinic or sulfonic acids . The compound is a solid and should be handled with care, using appropriate personal protective equipment (PPE) and in a fume hood to avoid skin/eye contact or inhalation . This product is intended for in-vitro research applications only and is not categorized as a medicine or drug. It is strictly for use in controlled laboratory environments and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is prohibited by law .

Properties

CAS No.

197448-76-3

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5-propan-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C8H11NS/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10)

InChI Key

WJGKONQJLIXNHZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CNC(=S)C=C1

Canonical SMILES

CC(C)C1=CNC(=S)C=C1

Synonyms

2(1H)-Pyridinethione,5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Computational and Structural Analysis

  • Crystallography : SHELX software () is a standard tool for resolving thione-containing structures, suggesting its applicability for future studies on this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Propan-2-yl-1H-pyridine-2-thione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with commercially available pyridine derivatives (e.g., 2-chloro-5-fluoropyridine analogs) as starting materials. Optimize nucleophilic substitution reactions using thiol-containing reagents under controlled pH and temperature. Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF/water mixtures) to improve yield . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using melting point analysis and NMR spectroscopy .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and thione tautomerism. IR spectroscopy can validate the C=S bond (∼1200 cm⁻¹). Resolve inconsistencies (e.g., unexpected peaks) by repeating experiments under anhydrous conditions or using deuterated solvents. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation . For chromatographic purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What safety protocols are essential when handling this compound, and how should waste be managed?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. For waste, segregate organic residues from aqueous layers and store in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound and guide experimental derivatization?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites (e.g., sulfur in the thione group). Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites). Validate predictions by synthesizing derivatives (e.g., alkylated thioethers) and comparing experimental reactivity with computational results .

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be addressed during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. For disordered propan-2-yl groups, split positions with PART instructions and refine occupancy factors. Visualize thermal ellipsoids via ORTEP-3 to assess plausibility. Cross-check with powder XRD to rule out phase impurities .

Q. What strategies resolve contradictions between theoretical predictions (e.g., reaction mechanisms) and experimental results (e.g., unexpected byproducts)?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or intermediate trapping (e.g., using TEMPO). Compare with computational transition-state models (Gaussian 16). If discrepancies persist, revise the mechanism (e.g., radical vs. ionic pathways) and validate via EPR spectroscopy or isotopic labeling .

Q. How do solvent effects and substituent electronic properties influence the biological activity of this compound, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and test solubility in DMSO/PBS mixtures. Use regression analysis to correlate logP values with bioactivity (e.g., IC₅₀ in enzyme assays). For SAR, employ principal component analysis (PCA) to identify key physicochemical descriptors .

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